Chiral Purity vs. Racemic Mixtures
Commercial (-)-taxifolin is supplied with a specified HPLC purity of ≥98% . While this is a common specification for many flavonoids, the critical differentiating factor for this specific product is its defined stereochemistry. In contrast, other commercially available taxifolin products are marketed as racemic mixtures (e.g., CAS 24198-97-8) or as the (+)-enantiomer, which has a specific optical rotation of +42° to +48° . Procuring the (-)-enantiomer with a defined specific rotation is essential for establishing chiral identity and ensuring batch-to-batch consistency in studies requiring a single stereoisomer.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (-)-Taxifolin, (2S,3S)-configuration, ≥98% purity (HPLC) |
| Comparator Or Baseline | (+)-Taxifolin, (2R,3R)-configuration, optical rotation +42° to +48° |
| Quantified Difference | Opposite enantiomeric configuration |
| Conditions | Vendor certificate of analysis and product specifications |
Why This Matters
This defines the specific stereoisomer required for studies of stereospecific enzyme interactions and for use as a chiral reference standard, which a racemic mixture cannot provide.
